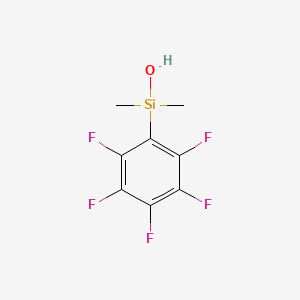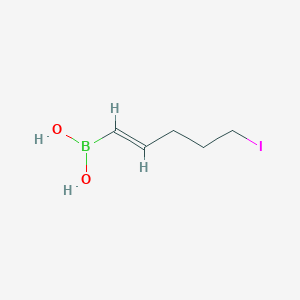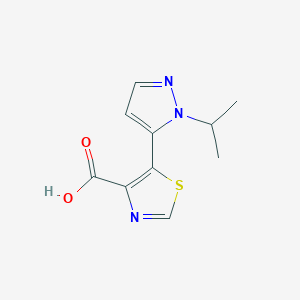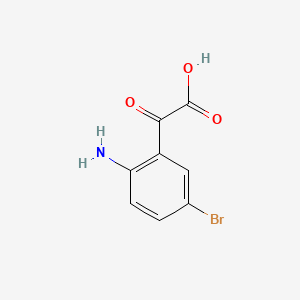
Dimethyl(pentafluorophenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pentafluorophenyl)silanol is an organosilicon compound with the molecular formula C8H7F5OSi It is characterized by the presence of a silanol group (Si-OH) attached to a dimethylsilane moiety and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pentafluorophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(pentafluorophenyl)silane. The reaction typically proceeds as follows: [ \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{OH} + \text{H}_2 ]
This reaction is often catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pentafluorophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Siloxanes are the primary products.
Reduction: Silanes are formed.
Substitution: Various substituted silanols depending on the reagents used.
Scientific Research Applications
Dimethyl(pentafluorophenyl)silanol has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dimethyl(pentafluorophenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, making it a potent reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a pentafluorophenyl group.
Triphenylsilanol: Contains three phenyl groups instead of a pentafluorophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
Dimethyl(pentafluorophenyl)silanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability .
Properties
CAS No. |
63107-86-8 |
|---|---|
Molecular Formula |
C8H7F5OSi |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |
InChI Key |
OKPZSOVHKLCTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)



